Ethyl 7-bromoimidazo[1,2-A]pyridine-3-acetate
Overview
Description
Ethyl 7-bromoimidazo[1,2-A]pyridine-3-acetate: is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological properties and have been extensively studied for their potential applications in medicinal chemistry. The presence of the bromo group and the ethyl acetate moiety in this compound makes it a valuable intermediate for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetate typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves a one-pot tandem cyclization/bromination reaction. The reaction is carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidizing agent. The cyclization to form the imidazo[1,2-a]pyridine ring is promoted by the bromination step, and no base is required .
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes, with optimization for large-scale production. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-bromoimidazo[1,2-A]pyridine-3-acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine ring.
Reduction Reactions: Reduction of the bromo group can lead to the formation of the corresponding hydrogenated derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as TBHP or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridines.
Oxidation Reactions: Products include oxidized derivatives of the imidazo[1,2-a]pyridine ring.
Reduction Reactions: Products include hydrogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Ethyl 7-bromoimidazo[1,2-A]pyridine-3-acetate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry due to its imidazo[1,2-a]pyridine core. This core structure is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use in the development of new therapeutic agents .
Industry: In the industrial sector, ethyl 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetate is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetate is primarily related to its interaction with biological targets. The imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity. The bromo group can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar structure but lacks the ethyl acetate moiety.
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate: Similar structure with the bromo group at a different position.
N-(Pyridin-2-yl)amides: Structurally related but with different functional groups.
Uniqueness: Ethyl 7-bromoimidazo[1,2-A]pyridine-3-acetate is unique due to the presence of both the bromo group and the ethyl acetate moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-10(15)6-8-7-13-11-9(12)4-3-5-14(8)11/h3-5,7H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYINPSCBGXZFCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C2N1C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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